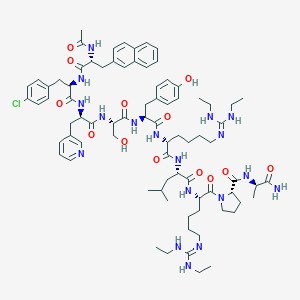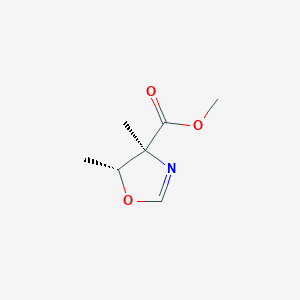
cis-Azetidine-2,4-dicarboxylic acid
Descripción general
Descripción
Cis-Azetidine-2,4-dicarboxylic acid is a chemical compound with the molecular formula C5H7NO4 . It is also known by other names such as (2S,4R)-azetidine-2,4-dicarboxylic acid and (2R,4S)-azetidine-2,4-dicarboxylic acid .
Molecular Structure Analysis
The molecular weight of this compound is 145.11 g/mol . The InChI string representation of its structure is InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+ . The compound has a topological polar surface area of 86.6 Ų .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results . More comprehensive information might be found in specialized chemical databases or scientific literature.
Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 145.11 g/mol, an XLogP3-AA of -3.1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 145.03750770 g/mol, and it has a topological polar surface area of 86.6 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity of Glutamate Analogues : cis-Azetidine-2,4-dicarboxylic acid was synthesized and found to be a potent agent in potentiating glutamate, aspartate, or NMDA stimulated calcium uptake at the NMDA receptor. It behaves as a glutamate-like agonist at higher concentrations and as a positive modulator at concentrations below 50 μM (Kozikowski et al., 1990).
Stereocontrolled Synthesis and Pharmacological Evaluation : This study synthesized four stereoisomers of azetidine-2,3-dicarboxylic acid and characterized them in binding assays at native NMDA receptors. L-trans-ADC displayed the highest affinity, followed by the D-cis-ADC stereoisomer (Sivaprakasam et al., 2009).
Profiling at Human Metabotropic Glutamate Receptors : Two enantiomers of trans-azetidine-2,4-dicarboxylic acid were tested for activity at various human metabotropic glutamate receptors. (2S,4S)-ADA was found to be a weak human mGlu2 receptor agonist (Knöpfel et al., 1995).
Asymmetric Synthesis from Metal Carbene Chemistry : Chiral cis-2,4-disubstituted azetidin-3-ones were prepared from N-protected amino acids using a highly stereoselective copper carbenoid N–H insertion reaction (Burtoloso & Correia, 2005).
Ion Uptake and Release in Barley Roots : Azetidine 2-carboxylic acid was used as an analog of proline to investigate the relationship between protein synthesis and ion transport, revealing its effect on ion uptake and release (Pitman et al., 1977).
Uptake and Incorporation in Arabidopsis thaliana and Escherichia coli : Azetidine-2-carboxylic acid was used to study proline metabolism and protein conformation, showing its biological activity in both plant and bacterial systems (Verbruggen et al., 1992).
Role in Long-term Potentiation in the Dentate Gyrus : trans-Azetidine-2,4-dicarboxylic acid, a putative selective agonist of group 1 metabotropic glutamate receptors, was shown to facilitate long-term potentiation in vivo (Manahan‐Vaughan & Reymann, 1996).
Activation of Phospholipases by Metabotropic Glutamate Receptor Agonist : trans-Azetidine-2,4-dicarboxylic acid activated phosphoinositide and phosphatidylcholine hydrolysis at class I mGluR receptors in hippocampal slices (Klein et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
(2S,4R)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-WSOKHJQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121050-04-2 | |
| Record name | cis-Azetidine-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)




